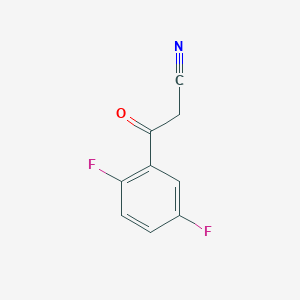
3-(2,5-Difluorophenyl)-3-oxopropanenitrile
Descripción general
Descripción
3-(2,5-Difluorophenyl)-3-oxopropanenitrile is a chemical compound that belongs to the class of 3-oxopropanenitriles. These compounds are characterized by the presence of a nitrile group attached to a carbon atom, which is also connected to an oxo group (a carbon atom double-bonded to an oxygen atom), forming the 3-oxopropanenitrile moiety. The specific compound also contains a phenyl ring substituted with two fluorine atoms at the 2 and 5 positions, which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of 3-oxopropanenitriles can be achieved through various methods. One approach involves the regioselective radical addition of 3-oxopropanenitriles to 1,3-butadiene derivatives, which is promoted by cerium(IV) ammonium nitrate and manganese(III) acetate. This method affords 5-ethenyl-4,5-dihydrofuran-3-carbonitriles in varying yields and is characterized by IR, 1H-NMR, 13C-NMR, and HRMS spectra . Another synthesis route is the electrophilic cyanoacetylation of heterocycles with mixed anhydrides, which is a simple and efficient method for producing variously substituted 3-oxopropanenitriles using a catalyst like Mg(ClO4)2·2H2O .
Molecular Structure Analysis
The molecular structure of related compounds, such as 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime, has been determined by X-ray crystallography . Although the specific structure of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile is not detailed in the provided papers, X-ray crystallography is a common technique for determining the precise molecular geometry of such compounds.
Chemical Reactions Analysis
3-oxopropanenitriles can undergo various chemical reactions. For instance, methylenecyclopropanes can react with diphenyl diselenide to give ring-opened products, which can further undergo oxidative cyclization to form derivatives like 3-phenylselenyl-2,5-dihydrofurans . Additionally, trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates can react with nitriles in the presence of tin(IV) chloride to form 2,4,5-trisubstituted oxazoles through a series of steps involving in situ generation of intermediates and cyclisation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-oxopropanenitriles are influenced by their molecular structure. The presence of electronegative substituents such as fluorine atoms can affect the compound's polarity, boiling point, and solubility. The nitrile group is known for its reactivity, particularly in nucleophilic addition reactions, due to the electron-withdrawing effect of the triple-bonded nitrogen. The papers provided do not detail the specific properties of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile, but general trends in the behavior of similar compounds can be inferred .
Aplicaciones Científicas De Investigación
Summary of the Application
The compounds titled “1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones” were synthesized and investigated for their potential as anticancer agents . These compounds showed higher cytotoxicity than the reference drug 5-fluorouracil .
Methods of Application or Experimental Procedures
The compounds were synthesized via Claisen-Schmidt condensation under basic condition . The chemical structure of the compounds was identified using several spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, 19F NMR .
Results or Outcomes
Most of these compounds presented higher cytotoxicity than the reference drug 5-fluorouracil . The compounds 7, [1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one], and 2, [1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one], were presenting the best activity according to potency selectivity expression values . The compound 7 produced cleaved products of PARP and caspase-3, suggesting the induction of apoptosis as a possible mechanism of action of the compounds characterized via activation of caspase-3 in both human oral squamous cell carcinomas .
Nonlinear Optical Material
Summary of the Application
A new fluorinated chalcone, “(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one”, was synthesized and studied for its potential as a nonlinear optical material .
Methods of Application or Experimental Procedures
The compound was synthesized in 90% yield and crystallized by a slow evaporation technique .
Results or Outcomes
The compound crystallized in the centrosymmetric space group P21/c, stabilized by the C–H⋯O and C–H⋯F interactions and the π⋯π contact . The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10−22 m2 V−2, higher than those obtained from a few similar types of molecule . This suggests that the chalcone crystal can be considered as a nonlinear optical material .
Chemical Research
Summary of the Application
“3-(2,5-Difluorophenyl)propanoic acid”, a compound related to “3-(2,5-Difluorophenyl)-3-oxopropanenitrile”, holds immense value for researchers and scientists across diverse fields .
Methods of Application or Experimental Procedures
This compound, identified by its CAS number 130408-15-0, boasts a unique molecular structure that enables a wide range of applications .
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.
Direcciones Futuras
This could involve potential applications of the compound, ongoing research, and areas where further research is needed.
Propiedades
IUPAC Name |
3-(2,5-difluorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKQEVHBBWQIAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501811 | |
| Record name | 3-(2,5-Difluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Difluorophenyl)-3-oxopropanenitrile | |
CAS RN |
71682-96-7 | |
| Record name | 3-(2,5-Difluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)
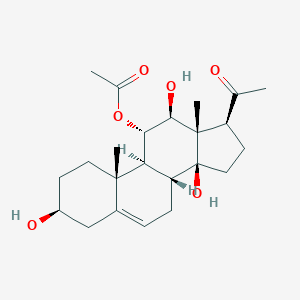
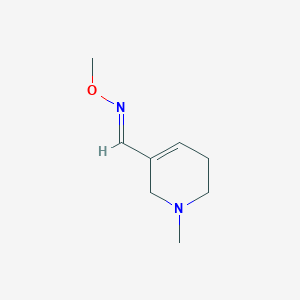
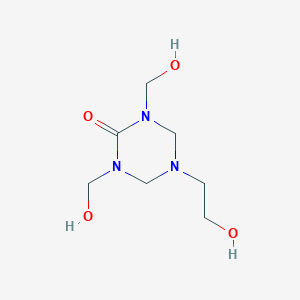
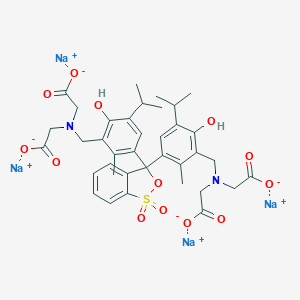
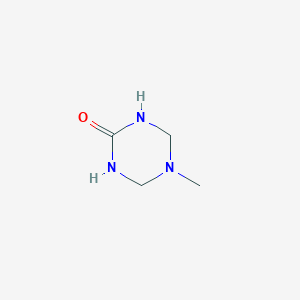


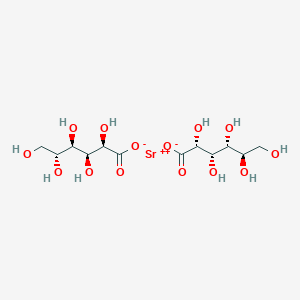
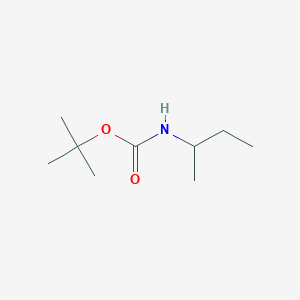
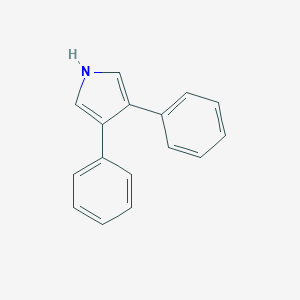
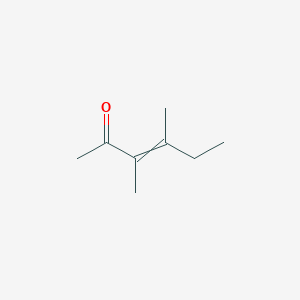
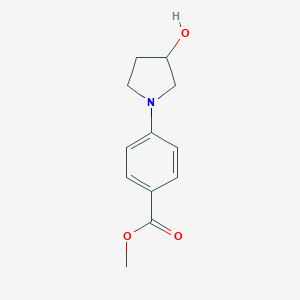
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)